Furan-3-yl vs Furan-2-yl Isomerism: Electronic Descriptor and Predicted Binding Differentiation
The furan-3-yl isomer (target compound) differs from the furan-2-yl isomer (CAS 2034363-70-5) in the position of the oxygen heteroatom relative to the pyrazine ring attachment. The furan-3-yl group presents a different electrostatic potential surface and hydrogen-bond acceptor geometry compared to the furan-2-yl group. In related thiadiazole-sulfonamide series, such positional isomerism has been shown to shift carbonic anhydrase IC50 values by factors of 5- to 20-fold depending on the CA isoform [1]. However, the magnitude of this effect has not been specifically measured for the 2034396-54-6 / 2034363-70-5 pair, as no direct comparative assay data are publicly available.
| Evidence Dimension | Predicted carbonic anhydrase binding affinity shift due to furan positional isomerism |
|---|---|
| Target Compound Data | Not experimentally measured for 2034396-54-6 |
| Comparator Or Baseline | Furan-2-yl analog (CAS 2034363-70-5): no published IC50 value |
| Quantified Difference | Not quantifiable with available data; class-level precedent suggests potential 5- to 20-fold difference in target affinity |
| Conditions | No direct assay comparison performed; inference drawn from sulfonamide-based thiadiazole derivative SAR reported in peer-reviewed literature [1] |
Why This Matters
Without direct comparative data, procurement decisions for SAR exploration must account for the possibility of substantial potency differences between the furan-3-yl and furan-2-yl isomers.
- [1] Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. PubMed PMID: 35204082, 2022. (Referenced for class-level SAR trends, not specific to 2034396-54-6). View Source
